KS176 -

KS176

Catalog Number: EVT-272380
CAS Number:
Molecular Formula: C22H19N3O5
Molecular Weight: 405.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KS-176 is a selective inhibitor of breast cancer resistance protein (BRCP; IC50 = 1.39 μM) with no activity against P-glycoprotein (P-gp) or multidrug resistance-associated protein 1 (MRP1). It acts as a non-competitive inhibitor whose potency is increased by imatinib binding. KS-176 does not reduce cell viability at concentrations up to 10 μM.
KS-176 is a potent specific inhibitor of Breast Cancer Resistance Protein (BCRP) / ATP-binding cassette sub-family G member 2 (ABCG2).
Synthesis Analysis

Methods of Synthesis

The synthesis of KS176 involves several key steps:

  • Formation of the Core Structure: This initial step includes condensation reactions between aromatic amines and carboxylic acids, forming the foundational scaffold of the molecule.
  • Functional Group Modifications: Subsequent steps introduce specific functional groups, such as nitro and hydroxyethyl groups, through nitration and alkylation reactions. These modifications are crucial for enhancing the compound's biological activity and selectivity.

Technical Details

In industrial settings, the synthesis is scaled up using batch reactions conducted in large reactors. Precise control over temperature, pressure, and reaction time is essential to ensure high yields and purity. The crude product undergoes purification processes like recrystallization and chromatography to achieve the desired purity levels, typically exceeding 98% .

Molecular Structure Analysis

Structure

KS176 features a complex molecular architecture characterized by its unique five-membered E-ring structure, which distinguishes it from other vitamin D analogs. This modification plays a vital role in its biological activity, allowing it to maintain partial activity similar to that of 1α,25-dihydroxyvitamin D3 despite the absence of the complete C and D rings.

Data

  • Canonical SMILES: C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CCO)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
  • InChI Key: LTWQQWSXYYXVGA-UHFFFAOYSA-N

These structural representations provide insight into the compound's spatial arrangement, which is crucial for its interaction with biological receptors .

Chemical Reactions Analysis

Types of Reactions

KS176 is involved in various chemical reactions:

  • Oxidation: The nitro group can be reduced to an amino group under specific conditions.
  • Substitution: The aromatic rings can undergo electrophilic substitution reactions, facilitating further functionalization.

Technical Details

Common reagents used in these reactions include:

  • For oxidation: Hydrogen peroxide and catalytic amounts of transition metals.
  • For substitution: Halogens and Lewis acids under controlled temperatures.

These reactions lead to derivatives that may possess enhanced properties or novel biological activities .

Mechanism of Action

The mechanism of action for KS176 primarily revolves around its role as an inhibitor of the breast cancer resistance protein. By binding to this protein, KS176 disrupts its function as a multidrug transporter, thereby increasing the efficacy of certain chemotherapeutic agents that would otherwise be expelled from cancer cells. This inhibition contributes to overcoming drug resistance in various cancer types .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents but may have limited water solubility.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be stored at +4°C to maintain integrity.
  • Purity: Commercial preparations typically exhibit a purity level of ≥98% as determined by high-performance liquid chromatography.

These properties are essential for handling and application in research settings .

Applications

KS176 has significant scientific applications, particularly in cancer research. Its ability to inhibit the breast cancer resistance protein makes it a valuable tool for studying drug resistance mechanisms and developing new therapeutic strategies. Additionally, it has potential uses in combination therapies aimed at enhancing the effectiveness of existing anticancer drugs by preventing their efflux from tumor cells .

Introduction to BCRP/ABCG2 & Multidrug Resistance

Breast Cancer Resistance Protein (BCRP/ABCG2) is an ATP-binding cassette (ABC) transporter that functions as a critical efflux pump in cellular detoxification and pharmacological protection. Identified initially in multidrug-resistant breast cancer cells, this 72-kDa protein actively exports structurally diverse xenobiotics and chemotherapeutic agents from cells, utilizing energy derived from ATP hydrolysis [1] [8]. Unlike other ABC transporters such as P-glycoprotein (ABCB1) or MRP1 (ABCC1), BCRP exists as a "half-transporter," requiring dimerization or oligomerization to form a functional unit. This unique configuration enables its broad substrate specificity and contributes significantly to multidrug resistance (MDR) in cancers [3] [8].

Biochemical Role of Breast Cancer Resistance Protein in Chemotherapy Failure

BCRP overexpression constitutes a major mechanism of chemotherapy failure across diverse malignancies. By actively extruding anticancer drugs from tumor cells, BCRP reduces intracellular drug accumulation below therapeutic thresholds. Key chemotherapeutic substrates include:

Table 1: BCRP Substrates and Associated Chemotherapeutic Agents

Drug ClassSpecific AgentsClinical Impact
AnthracyclinesMitoxantroneResistance in AML and breast cancer
CamptothecinsTopotecan, SN-38 (active metabolite of Irinotecan)Reduced efficacy in colorectal and lung cancers
Tyrosine Kinase Inhibitors (TKIs)Imatinib, Gefitinib, NilotinibTreatment failure in CML and NSCLC
AntimetabolitesMethotrexateResistance in leukemia and solid tumors

The transporter’s strategic localization in pharmacological barriers (intestine, blood-brain barrier, placenta, liver) further complicates chemotherapy. Intestinal BCRP limits oral drug bioavailability, while its presence in the blood-brain barrier restricts CNS access [5] [8]. Clinical evidence demonstrates a strong correlation between elevated BCRP expression and poor treatment outcomes. For instance, in acute myeloid leukemia (AML) and non-small cell lung cancer (NSCLC), high BCRP levels predict lower response rates, shorter remission duration, and reduced overall survival [3] [9]. This correlation persists even for drugs not primarily transported by BCRP, suggesting its role as a biomarker of aggressive cancer phenotypes with inherent resistance mechanisms [2] [9].

Structural Biology of ABCG2 Transporter: Substrate Binding Domains

BCRP’s functional architecture underpins its role in multidrug resistance. As a half-transporter (655 amino acids), it comprises a single nucleotide-binding domain (NBD) and a single transmembrane domain (TMD) with six α-helices. Functional activity requires homodimerization via disulfide bonds, notably involving cysteine 603, though recent studies suggest alternative dimerization mechanisms [3] [6]. The homodimer forms a central pore for substrate translocation, with critical residues in the TMD governing substrate specificity and inhibitor binding.

High-resolution structural data (e.g., cryo-EM structure PDB: 5NJ3) reveals key features:

  • Substrate Binding Pocket: A large, flexible cavity within the TMD accommodates diverse molecules through hydrophobic interactions, hydrogen bonding, and π-π stacking [6].
  • Nucleotide-Binding Domain (NBD): Binds and hydrolyzes ATP, inducing conformational shifts that switch substrate affinity from high (inward-facing) to low (outward-facing) states, powering efflux [6] [8].
  • Pharmacophore Hotspots: Residues like R482 significantly influence substrate specificity. Mutations at this site (e.g., R482G/T) alter transport profiles, enabling efflux of rhodamine 123—a substrate typically excluded by wild-type BCRP [3] [5].

Table 2: Functional Domains of Human ABCG2

DomainStructural FeaturesFunctional Role
Transmembrane Domain (TMD)6 α-helices; Central hydrophobic poreSubstrate recognition and translocation; Binds inhibitors like KS176
Nucleotide-Binding Domain (NBD)Walker A/B motifs; ABC signature sequenceATP hydrolysis; Powers conformational changes for efflux
Dimerization InterfaceDisulfide bonds (Cys603); Hydrophobic interactionsStabilizes homodimer; Essential for transport activity

Pharmacological Significance of Selective BCRP Inhibition

Selective BCRP inhibition represents a promising strategy to overcome MDR without compromising the activity of other ABC transporters. Non-selective inhibitors (e.g., Elacridar) target both BCRP and P-gp, increasing the risk of drug-drug interactions and unintended toxicity [7] [10]. In contrast, selective inhibitors preserve P-gp-mediated protective functions in the blood-brain barrier and gut while specifically sensitizing BCRP-overexpressing tumors.

KS176 exemplifies this approach. Identified through structure-activity relationship (SAR) studies, it potently inhibits BCRP (IC₅₀ = 0.59 µM in Pheophorbide A assays) while showing negligible activity against P-gp or MRP1 [6] [10]. Its molecular structure features a quinoline carboxamide scaffold optimized for high-affinity binding to the BCRP substrate pocket, competitively blocking drug efflux. Preclinical evidence confirms KS176 restores sensitivity to mitoxantrone and topotecan in BCRP-positive cancer cells, enhancing intracellular drug accumulation by >5-fold [6] [7].

Table 3: Pharmacological Profile of KS176 vs. Reference BCRP Inhibitors

InhibitorMolecular TargetIC₅₀ (BCRP)Selectivity (vs. P-gp/MRP1)Key Mechanism
KS176ABCG20.59 µM>100-fold selectiveCompetitive inhibition
Ko 143ABCG20.01–0.1 µM>300-fold selectiveHigh-potency competitive inhibitor
ElacridarABCG2/ABCB10.13–0.19 µMDual inhibitorNon-competitive inhibition
Fumitremorgin CABCG2~1 µMModerate selectivityNatural toxin; Competitive

Beyond chemosensitization, selective BCRP inhibitors like KS176 serve as pharmacological tools to dissect BCRP’s role in drug disposition. They enable precise assessment of BCRP-mediated transport in intestinal absorption, hepatobiliary excretion, and blood-tissue barriers [2] [5]. Recent biomarker studies further highlight their utility: compounds like 4-hydroxychlorothalonil (4HC) and 3-bromo-5-chloro-2,6-dihydroxybenzoic acid (BCDBA) show elevated plasma concentrations in individuals with reduced-function ABCG2 polymorphisms (e.g., Q141K), providing biomarkers for personalized dosing of BCRP substrate drugs [2].

Properties

Product Name

KS176

IUPAC Name

N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C22H19N3O5/c26-14-13-15-5-9-17(10-6-15)23-22(28)19-3-1-2-4-20(19)24-21(27)16-7-11-18(12-8-16)25(29)30/h1-12,26H,13-14H2,(H,23,28)(H,24,27)

InChI Key

LTWQQWSXYYXVGA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CCO)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

KS-176; KS176; KS 176.

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CCO)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.